molecular formula C11H16FNO2 B8267277 N-(4-Fluoro-2-methoxybenzyl)-2-methoxyethanamine

N-(4-Fluoro-2-methoxybenzyl)-2-methoxyethanamine

Cat. No.: B8267277
M. Wt: 213.25 g/mol
InChI Key: MZMSUBPRVMOUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluoro-2-methoxybenzyl)-2-methoxyethanamine: is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a fluoro and methoxy group attached to the benzyl ring, along with a methoxyethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-2-methoxybenzyl)-2-methoxyethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 4-fluoro-2-methoxybenzaldehyde is subjected to reductive amination with 2-methoxyethanamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction forms the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Fluoro-2-methoxybenzyl)-2-methoxyethanamine can undergo oxidation reactions, typically forming corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Formation of 4-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of N-(4-Fluoro-2-methoxybenzyl)-2-methoxyethylamine.

    Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methoxybenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the benzyl ring can influence the compound’s binding affinity and selectivity. The methoxyethanamine side chain may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

    N-(4-Fluoro-2-methoxybenzyl)-2-methoxyethylamine: Similar structure but with an ethylamine side chain.

    4-Fluoro-2-methoxybenzyl alcohol: Lacks the ethanamine side chain.

    4-Fluoro-2-methoxybenzoic acid: Contains a carboxylic acid group instead of the ethanamine side chain.

Uniqueness: N-(4-Fluoro-2-methoxybenzyl)-2-methoxyethanamine is unique due to the combination of its fluoro and methoxy substituents on the benzyl ring and the presence of a methoxyethanamine side chain. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[(4-fluoro-2-methoxyphenyl)methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2/c1-14-6-5-13-8-9-3-4-10(12)7-11(9)15-2/h3-4,7,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMSUBPRVMOUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=C(C=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.